N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-methoxyphenyl group at the pyrazine ring and a 2,5-dimethylphenyl-substituted acetamide side chain.
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-15-4-5-16(2)19(12-15)24-22(28)14-26-10-11-27-21(23(26)29)13-20(25-27)17-6-8-18(30-3)9-7-17/h4-13H,14H2,1-3H3,(H,24,28) |
InChI Key |
QROUGFIECQCNNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylaniline and 4-methoxybenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization and acylation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include acids, bases, and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, distillation, and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrazine moiety, which is significant for its biological properties. The synthesis typically involves multi-step synthetic routes that include reactions such as cyclization and acylation. Common methods used for synthesis include:
- Cycloaddition Reactions : These reactions are pivotal in forming the pyrazolo[1,5-a]pyrazine structure.
- Acylation : This step introduces the acetamide group, enhancing the compound's solubility and bioactivity.
The molecular formula is with a molecular weight of approximately 402.454 g/mol, indicating its complexity and potential for diverse applications in organic synthesis and medicinal chemistry .
Biological Activities
Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For example, related pyrazole derivatives have shown significant growth inhibition percentages against multiple cancer types .
- Anti-inflammatory Properties : There is emerging evidence that compounds with similar structures can modulate inflammatory pathways, potentially serving as anti-inflammatory agents .
- Antimicrobial Effects : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential use in treating infections .
Potential Applications
Given its biological activities, this compound may find applications in:
- Pharmacological Research : As a lead compound for developing new anticancer or anti-inflammatory drugs.
- Synthetic Chemistry : Serving as a building block for synthesizing other complex organic molecules.
- Clinical Trials : Further studies are necessary to evaluate its efficacy and safety in humans.
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of related compounds:
- A study on pyrazole derivatives highlighted their anticancer properties through various assays that demonstrated significant inhibition rates against specific cancer cell lines .
- Another investigation focused on the anti-inflammatory potential of similar compounds using molecular docking studies to predict interactions with key enzymes involved in inflammatory responses .
These findings emphasize the importance of further exploring the therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
- Substituents : 4-ethoxyphenyl (pyrazine ring) and 4-chlorophenyl (acetamide side chain).
- Properties : Molecular weight = 422.87; logP = 3.50.
- This compound exhibits higher molecular weight and logP, suggesting reduced aqueous solubility relative to the target compound .
N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
- Substituents : Benzyl group (acetamide side chain).
- Properties : Molecular weight = 388.3.
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide ()
- Substituents : 1,3-Benzodioxol-5-yl (pyrazine ring) and 3-fluoro-4-methylphenyl (acetamide side chain).
- Properties : Molecular weight = 420.4.
- Key Differences : The benzodioxole ring introduces additional oxygen atoms, enhancing polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound .
Pharmacological and Physicochemical Properties
A comparative analysis of key parameters is summarized below:
Key Observations :
- Methoxy vs. Ethoxy : The methoxy group in the target compound offers moderate lipophilicity (logP ~3.5), while ethoxy in increases logP to 3.50, which may enhance tissue distribution but reduce solubility .
- Biological Activity : Pyrazolo[1,5-a]pyrazine derivatives in and are utilized as radioligands (e.g., DPA-714), suggesting the target compound may have applications in neuroimaging or CNS-targeted therapies .
Biological Activity
N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₂₃H₂₅N₃O₂
- Molecular Weight : 375.47 g/mol
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly those associated with the NF-κB signaling pathway.
- Antioxidant Properties : It exhibits antioxidant effects, potentially reducing oxidative stress in various biological systems.
- Cytotoxic Effects : Studies indicate that it may induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-inflammatory Activity : The compound has demonstrated the ability to reduce inflammation in vitro and in vivo models by downregulating pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Neuroprotective Effects : Research suggests potential neuroprotective properties, particularly in models of neurodegenerative diseases.
Case Studies
- In Vitro Studies : In a study involving RAW 264.7 macrophages, the compound significantly inhibited LPS-induced NO production and NF-κB activation with a relative luciferase activity value markedly lower than control groups .
- In Vivo Studies : Animal model studies have shown that administration of the compound resulted in reduced tumor growth rates compared to untreated controls, indicating its potential as an anticancer agent.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential cyclization and acylation reactions. For example:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux in acetic acid .
- Step 2 : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Step 3 : Acetamide linkage using chloroacetyl chloride in DMF with K₂CO₃ as a base, monitored by TLC for completion .
Q. Which spectroscopic techniques are essential for structural validation, and how should conflicting data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons and amide NH groups .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 447.2) and detect impurities via high-resolution MS .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
- Acetamide Tail : Introduce heterocycles (e.g., morpholine) to improve solubility and pharmacokinetics .
- SAR Validation : Test analogs in enzyme inhibition assays (e.g., kinase profiling) and correlate substituent effects with IC₅₀ values .
Q. How can contradictory biological data (e.g., in vitro vs. in vivo efficacy) be systematically addressed?
- Methodological Answer :
- In Vitro/In Vivo Bridging : Perform pharmacokinetic studies (e.g., plasma stability, metabolite profiling via HPLC) to identify rapid clearance or poor bioavailability .
- Dose-Response Refinement : Use Hill slope analysis to distinguish between true efficacy and assay artifacts (e.g., compound aggregation) .
- Mechanistic Studies : Apply CRISPR-edited cell lines to confirm target specificity if off-target effects are suspected .
Q. What strategies resolve spectral data ambiguities in tautomeric or dynamic systems?
- Methodological Answer :
- Dynamic NMR : Perform VT-NMR (e.g., -40°C to 25°C) to "freeze" tautomeric interconversions (e.g., keto-enol equilibria) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in overcrowded regions .
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16) to assign ambiguous signals .
Experimental Design & Data Analysis
Q. How should researchers design stability studies under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitor degradation via HPLC, and identify byproducts using MS/MS .
- Oxidative Stress : Expose to H₂O₂ (1–5 mM) and quantify remaining compound via UV-Vis at λ_max ~270 nm .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light and track isomerization by CD spectroscopy .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Dose-Response Modeling : Fit data to a four-parameter logistic equation (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates in triplicate assays .
- Synergy Studies : Use Chou-Talalay combination index (CI) for evaluating interactions with standard chemotherapeutics .
Tables of Key Data
| Parameter | Typical Range | Reference |
|---|---|---|
| Synthetic Yield | 65–85% | |
| Purity (HPLC) | ≥95% | |
| logP (Predicted) | 2.8–3.5 | |
| Plasma Stability (t₁/₂) | 3–6 hours | |
| IC₅₀ (Kinase Inhibition) | 0.2–5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
